5-Methyl-1,4-benzodioxane

Übersicht

Beschreibung

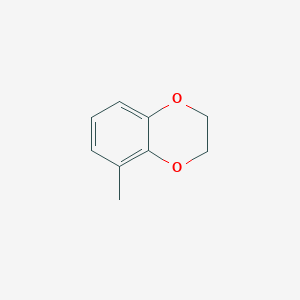

5-Methyl-1,4-benzodioxane is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The 1,4-benzodioxane scaffold, including its 5-methyl derivative, is recognized for its versatility in drug design. This compound has been utilized to develop a range of bioactive molecules with diverse pharmacological effects.

Antibacterial Agents

Research indicates that derivatives of 1,4-benzodioxane can act as effective antibacterial agents. For instance, a study highlighted the synthesis of benzodioxane-benzamide derivatives that exhibited significant antimicrobial activity against various bacterial strains. The modifications on the benzodioxane ring improved the compounds' efficacy, showcasing their potential as new antibiotics .

Anticancer Compounds

5-Methyl-1,4-benzodioxane derivatives have been investigated for their anticancer properties. In one study, novel thiosemicarbazone derivatives based on benzodioxole were synthesized and evaluated for their cytotoxic effects against human lung adenocarcinoma cells. The results indicated promising anticancer activity linked to the presence of the benzodioxane structure . Additionally, computational studies have shown that these compounds can inhibit FtsZ protein, a crucial target in bacterial cell division, thus presenting a dual role in both antibacterial and anticancer applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential. Various studies have employed computational modeling to predict how modifications to the benzodioxane scaffold can enhance biological activity.

Computational Design

Recent advancements in computational chemistry have allowed researchers to design more potent derivatives of this compound. By analyzing docking scores and hydrophobic interactions within target proteins, scientists have been able to synthesize compounds with improved binding affinities and metabolic stability . This approach not only streamlines the drug development process but also enhances the likelihood of clinical success.

Case Study: Antimicrobial Activity

A comprehensive study focused on the synthesis and evaluation of benzodioxane-based thiosemicarbazone derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications on the benzodioxane ring enhanced the compounds' efficacy and safety profiles .

Case Study: Anticancer Activity

Another pivotal study explored dihydropyrimidinone derivatives linked with 1,4-benzodioxane moieties for their hepatoprotective effects against carbon tetrachloride-induced liver toxicity in rat models. The results indicated that these compounds not only protected liver cells but also promoted tissue regeneration, highlighting their therapeutic potential in liver diseases .

Summary of Applications

The applications of this compound can be summarized as follows:

Eigenschaften

Molekularformel |

C9H10O2 |

|---|---|

Molekulargewicht |

150.17 g/mol |

IUPAC-Name |

5-methyl-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C9H10O2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4H,5-6H2,1H3 |

InChI-Schlüssel |

CKNVSFHTAJBYOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)OCCO2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.